

# A Comparative Guide to SR1001 and SR3335 for Selective ROR $\alpha$ Modulation

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## Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used synthetic inverse agonists of the Retinoic Acid-related Orphan Receptor alpha (ROR $\alpha$ ): **SR1001** and SR3335. The information presented herein is collated from published experimental data to assist researchers in selecting the most appropriate modulator for their specific experimental needs.

## Introduction

Retinoic Acid-related Orphan Receptor alpha (ROR $\alpha$ ) is a nuclear receptor that plays a crucial role in regulating a diverse range of physiological processes, including metabolism, inflammation, and circadian rhythm. As a constitutively active transcription factor, ROR $\alpha$  represents a significant therapeutic target for various diseases. Small molecule inverse agonists that can suppress the basal activity of ROR $\alpha$  are invaluable tools for both basic research and drug discovery. This guide focuses on two such molecules, **SR1001** and SR3335, detailing their selectivity, potency, and functional effects.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **SR1001** and SR3335 based on available in vitro data.

Table 1: Binding Affinity and Potency

Compound	Target(s)	Binding Affinity (Ki)	Functional Potency (IC50)	Reference(s)
SR1001	ROR $\alpha$ , ROR $\gamma$ t	172 nM (ROR $\alpha$ ), 111 nM (ROR $\gamma$ t)	Not explicitly reported for ROR $\alpha$	[1][2]
SR3335	ROR $\alpha$	220 nM	480 nM	[3][4]

Table 2: In Vitro Effects on ROR $\alpha$  Target Gene Expression in HepG2 Cells

Compound	Target Gene	Effect	Reference(s)
SR1001	Glucose-6-Phosphatase (G6Pase)	Dose-dependent downregulation of mRNA	[5]
SR3335	Glucose-6-Phosphatase (G6Pase)	Suppression of mRNA expression	[4][6]
Phosphoenolpyruvate Carboxykinase (PEPCK)	Suppression of mRNA expression	[4][6]	

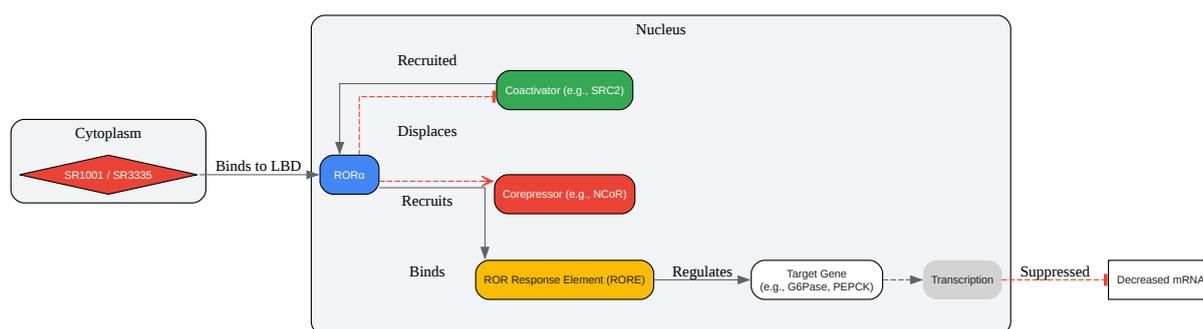
## Key Differentiators

The primary distinction between **SR1001** and SR3335 lies in their selectivity. SR3335 is a selective inverse agonist for ROR $\alpha$ , showing minimal to no activity on the related ROR $\gamma$  isoform.[4][7] This selectivity makes it a preferred tool for studies aiming to dissect the specific roles of ROR $\alpha$  without confounding effects from ROR $\gamma$  modulation.

In contrast, **SR1001** is a dual inverse agonist, targeting both ROR $\alpha$  and ROR $\gamma$ t with similar potency.[1][2] This property makes **SR1001** suitable for investigations where the combined inhibition of both ROR $\alpha$  and ROR $\gamma$  is desired, such as in the context of Th17 cell differentiation and autoimmune disease models.[7]

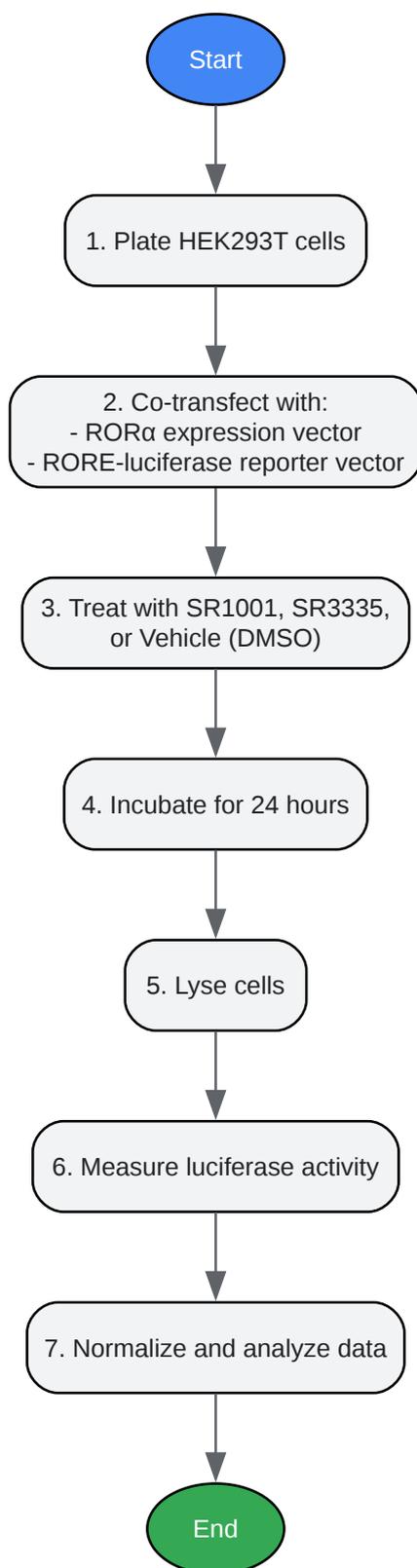
## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.



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Caption: ROR $\alpha$  Inverse Agonist Signaling Pathway.



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## References

- 1. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 6. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 7. Luciferase Assay System Protocol [worldwide.promega.com]
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